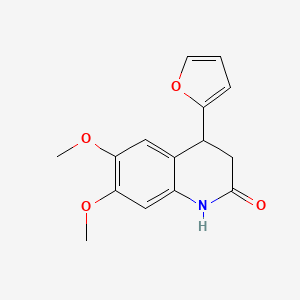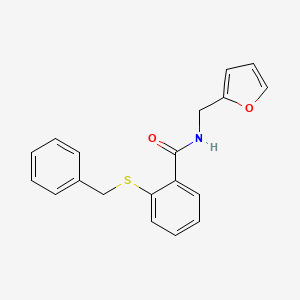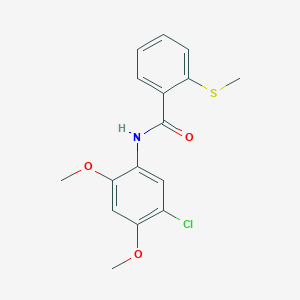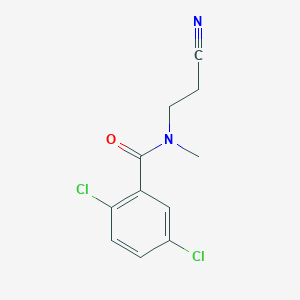
N-(3-chloro-4,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride
描述
N-(3-chloro-4,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride, also known as 25C-NBOMe, is a novel psychoactive substance that belongs to the family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. This compound has gained popularity in recent years due to its potent hallucinogenic effects, which are similar to those of LSD and psilocybin.
作用机制
The exact mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride is not fully understood, but it is believed to work by binding to and activating the serotonin 2A receptor. This activation leads to an increase in the release of neurotransmitters such as serotonin and dopamine, which are responsible for regulating mood, cognition, and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other hallucinogenic compounds. It can cause alterations in perception, mood, and thought processes, as well as changes in sensory perception and time perception. It can also cause physical effects such as dilated pupils, increased heart rate, and elevated blood pressure.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-4,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride in lab experiments is its high potency, which allows for smaller doses to be used. This can be beneficial for studies that require precise dosing. However, one limitation of using this compound is its potential for toxicity, which can make it difficult to use in animal studies.
未来方向
There are several future directions for research on N-(3-chloro-4,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride. One area of interest is its potential therapeutic uses, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its potential for abuse and addiction, and how it compares to other psychoactive substances in this regard. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
科学研究应用
N-(3-chloro-4,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride has been used extensively in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin 2A receptor, which is responsible for mediating the hallucinogenic effects of many psychedelics. This compound has also been found to have a lower affinity for other serotonin receptors, as well as for dopamine and norepinephrine receptors.
属性
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2.ClH/c1-23-18-10-13(9-16(20)19(18)24-2)11-21-8-7-14-12-22-17-6-4-3-5-15(14)17;/h3-6,9-10,12,21-22H,7-8,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGLBLJKWKSCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCC2=CNC3=CC=CC=C32)Cl)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(3,4-dimethyl-1-piperidinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4413636.png)

![3-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4413641.png)

![1-(4-methoxyphenyl)-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine](/img/structure/B4413650.png)
![ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate hydrochloride](/img/structure/B4413675.png)
![3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4413683.png)
![N-(4-{[(4-isopropoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4413684.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-methylpentyl)piperidine](/img/structure/B4413691.png)


![2-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B4413737.png)
![4-[(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid](/img/structure/B4413738.png)
![methyl 4-{[(4-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4413750.png)